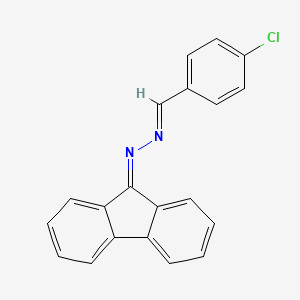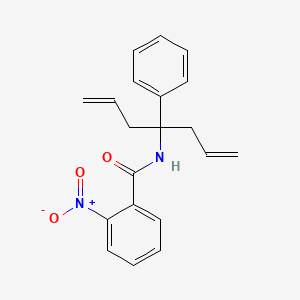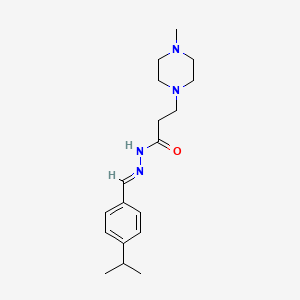![molecular formula C16H23N3O5S B5606984 N-1,3-benzodioxol-5-yl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5606984.png)
N-1,3-benzodioxol-5-yl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound falls within a category of substances that have been explored for their various chemical properties and potential applications in scientific research. The synthesis and analysis of such compounds often involve intricate chemical reactions and detailed structural examinations to understand their properties and potential uses.
Synthesis Analysis
The synthesis of similar compounds typically involves nucleophilic substitution reactions and careful manipulation of functional groups to achieve the desired product. Studies such as those by Naveen et al. (2007) have detailed the synthesis processes of related compounds, emphasizing the roles of specific substituents and the conditions under which these reactions are optimized (Naveen et al., 2007).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the spatial arrangement of atoms within the compound and how this influences its chemical behavior. Research by Jacobs et al. (2013) on structurally similar molecules provides insight into how substituents affect molecular conformation and the implications for intermolecular interactions (Jacobs et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves a variety of reactions, including but not limited to, nucleophilic substitution, and ring transformations. For example, Sasaki et al. (1984) explored the intramolecular ring transformation leading to fused s-triazoles, showcasing the compound's reactivity and potential for creating structurally diverse derivatives (Sasaki et al., 1984).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are often determined through experimental studies. For instance, the crystalline structure and physical characteristics of related sulfonamide compounds have been reported by Gowda et al. (2007), providing valuable data for understanding the behavior of these substances under different conditions (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability, are essential for predicting the compound's behavior in various environments and reactions. Tuttolomondo et al. (2005) have conducted studies on similar molecules, providing insights into their electronic structure and reactivity patterns, which are crucial for designing further chemical modifications and applications (Tuttolomondo et al., 2005).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-3-17-6-8-18(9-7-17)16(20)11-19(25(2,21)22)13-4-5-14-15(10-13)24-12-23-14/h4-5,10H,3,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYANKUQZUKLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(C2=CC3=C(C=C2)OCO3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5606902.png)
![7-methyl-9-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5606903.png)
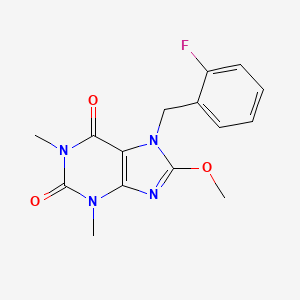
![5-ethoxy-N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine](/img/structure/B5606907.png)
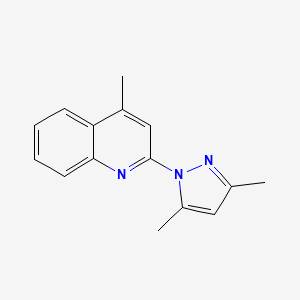
![4-[2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B5606912.png)
![4-(4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5606922.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-1-[2-(1-piperazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B5606927.png)
![N-(4-methoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5606933.png)
![2-{3-[1-(dimethylamino)ethyl]phenyl}isonicotinamide](/img/structure/B5606945.png)
